N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
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Description
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide is a synthetic compound that has been widely used in scientific research. This compound is commonly known as MNB and belongs to the class of benzothiazole derivatives. MNB has been found to exhibit various biological activities, including antitumor, antimicrobial, and antifungal properties.
Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
Electron donor–acceptor (D–A) systems based on the benzo [c] [1,2,5]thiadiazole (BTZ) motif, which is structurally similar to the compound , have been extensively researched for use in photovoltaics or as fluorescent sensors . These compounds can absorb light and emit fluorescence, making them useful in a variety of applications, including biological imaging, chemical sensing, and optoelectronic devices .
Chemoenzymatic Processes
The compound could potentially be used in chemoenzymatic processes. For instance, a similar compound, 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid, has been synthesized using a chemoenzymatic process that involves the removal of para-methoxybenzyl by trichloroacetic acid and cleavage of phenylacetyl E-isomer by immobilized penicillin acylase enzyme . This suggests that the compound could also be used in similar chemoenzymatic processes .
properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-4-9-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-5-7-12(8-6-11)20(22)23/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYLMYTXRDBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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